5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione
Overview
Description
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione is a cyclic diketone compound known for its unique and versatile properties. It belongs to the family of imines and possesses a cyclic structure with two carbonyl groups attached to the same ring. The nitrogen atom plays a central role in its structure, resulting in a conjugated system that imparts color, making it attractive for applications in dye production.
Scientific Research Applications
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits biological properties such as antioxidant, antitumor, and antimicrobial effects.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique properties make it suitable for use in dye production and other industrial applications.
Safety and Hazards
The safety data sheet for a similar compound, 5,5-Dimethyl-1,3-cyclohexanedione, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . Similar precautions are likely necessary for DMPI, but specific safety data for DMPI is not available in the provided sources.
Preparation Methods
The most common method for synthesizing 5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione involves treating 1,3-cyclohexanedione with an aniline derivative in the presence of a weak acid catalyst. This reaction typically takes place at room temperature and is completed within 24 hours. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione exerts its effects involves its interaction with molecular targets and pathways. The imine group in the compound results in a conjugated system that can interact with various biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione can be compared with other similar compounds, such as:
5,5-Dimethyl-1,3-cyclohexanedione:
Thiazolidine derivatives: These compounds have a five-membered ring structure with sulfur and nitrogen atoms, exhibiting diverse biological properties and applications.
The uniqueness of this compound lies in its imine group and conjugated system, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethyl-2-(phenyliminomethyl)cyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZUXGVEHSRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C=NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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